molecular formula C18H16N6S B6446824 6-(1-{thieno[3,2-d]pyrimidin-4-yl}-octahydropyrrolo[3,4-b]pyrrol-5-yl)pyridine-3-carbonitrile CAS No. 2640975-81-9

6-(1-{thieno[3,2-d]pyrimidin-4-yl}-octahydropyrrolo[3,4-b]pyrrol-5-yl)pyridine-3-carbonitrile

Cat. No. B6446824
CAS RN: 2640975-81-9
M. Wt: 348.4 g/mol
InChI Key: SIIYHXSMNXHEHK-UHFFFAOYSA-N
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Description

“6-(1-{thieno[3,2-d]pyrimidin-4-yl}-octahydropyrrolo[3,4-b]pyrrol-5-yl)pyridine-3-carbonitrile” is a compound that belongs to the class of thieno[2,3-d]pyrimidines . Thieno[2,3-d]pyrimidines are known for their diverse biological activities . They have been synthesized as anti-PI3K agents, which are crucial in cancer progression .


Synthesis Analysis

The synthesis of thieno[2,3-d]pyrimidines involves cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal (DMF-DMA) . The reaction of these compounds with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene produces the β-keto amides .


Molecular Structure Analysis

The molecular structure of thieno[2,3-d]pyrimidines can be analyzed using various techniques such as IR, 1H NMR, 13C NMR, elemental and mass spectral analyses .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of thieno[2,3-d]pyrimidines include the formation of an iminium intermediate, which acts as an electrophile for the nucleophilic addition of the ketoester enol . The ketone carbonyl of the resulting adduct undergoes condensation with the urea NH2 to give the cyclized product .


Physical And Chemical Properties Analysis

The physical and chemical properties of thieno[2,3-d]pyrimidines can be analyzed using various techniques such as IR, 1H NMR, 13C NMR, elemental and mass spectral analyses .

Scientific Research Applications

Anticancer Activity

Thieno[3,2-d]pyrimidines have garnered attention for their potential as anticancer agents. Researchers have synthesized derivatives of this compound and evaluated their cytotoxicity against various cancer cell lines. While specific mechanisms of action may vary, these derivatives hold promise in cancer therapy .

Antimycobacterial Properties

Certain thieno[3,2-d]pyrimidin-4(3H)-ones, including our compound of interest, exhibit excellent antimycobacterial activity. These derivatives have been tested against Mycobacterium tuberculosis, the causative agent of tuberculosis. Notably, compounds 13b and 29e demonstrated potent antimycobacterial effects, making them potential candidates for antitubercular drug development .

Anti-Inflammatory and Analgesic Effects

Researchers have synthesized thieno[2’,3’:4,5]pyrimido[1,2-b][1,2,4]triazines and thieno[2,3-d][1,2,4]triazolo[1,5-a]pyrimidines. These compounds were evaluated for their anti-inflammatory and analgesic properties. The results suggest that certain derivatives exhibit promising effects, potentially contributing to pain management and inflammation control .

Ureido Intermediates

Thieno[3,2-d]pyrimidines can be synthesized via reactions with isocyanates, leading to key ureido intermediates. Subsequent cyclization of these intermediates yields the target thienopyrimidines. This synthetic strategy offers a direct route to these valuable compounds .

Biological Activity Beyond Cancer

While anticancer properties are well-studied, thieno[3,2-d]pyrimidines may have additional biological activities. Researchers continue to explore their potential in various therapeutic areas, including antimicrobial, antiviral, and anti-inflammatory applications .

Future Directions

The future directions in the research of thieno[2,3-d]pyrimidines could involve the development of more potent and selective inhibitors, further investigation of their biological activities, and exploration of their potential therapeutic applications .

properties

IUPAC Name

6-(1-thieno[3,2-d]pyrimidin-4-yl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrol-5-yl)pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N6S/c19-7-12-1-2-16(20-8-12)23-9-13-3-5-24(15(13)10-23)18-17-14(4-6-25-17)21-11-22-18/h1-2,4,6,8,11,13,15H,3,5,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIIYHXSMNXHEHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2C1CN(C2)C3=NC=C(C=C3)C#N)C4=NC=NC5=C4SC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(1-{Thieno[3,2-d]pyrimidin-4-yl}-octahydropyrrolo[3,4-b]pyrrol-5-yl)pyridine-3-carbonitrile

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